Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Comprehensive Technical Guide: Fosinopril
Sodium Solubility and Stability Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

Cat. No.: S528382

Introduction and Physicochemical Properties

Fosinopril sodium is the sodium salt of fosinopril, which serves as an ester prodrug of the active
metabolite fosinoprilat, a competitive angiotensin-converting enzyme (ACE) inhibitor used in
cardiovascular conditions for nearly three decades. As the first phosphorus-containing ACE inhibitor
approved for clinical use, fosinopril sodium possesses distinctive physicochemical properties that influence
its pharmaceutical behavior. The compound contains a phosphinate group capable of specific binding to the
active site of angiotensin-converting enzyme, contributing to its mechanism of action and stability profile.
Fosinopril sodium is designated chemically as: L-proline, 4-cyclohexyl-1-[[[2-methyl-1-(1-0oxopropoxy)
propoxy] (4-phenylbutyl) phosphinyl] acetyl]-, sodium salt, trans- [1].

The molecular structure of fosinopril sodium presents both hydrophilic and hydrophobic regions, with a
molecular weight of 585.64 g/mol and molecular formula C30H4sNNaO~7P [2] [1] [3]. Its crystalline powder
form is typically white to off-white in appearance and demonstrates particular solubility characteristics that
must be carefully considered in formulation development. From a pharmaceutical perspective, fosinopril
sodium is classified as a Class III substance according to the Biopharmaceutics Classification System (high
solubility, low permeability), which directly influences its absorption characteristics and formulation

strategies [4].

Table 1: Fundamental Physicochemical Properties of Fosinopril Sodium
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Property Specification Reference
Molecular Weight 585.64 g/mol [2] [1] [3]
Molecular Formula C3o0HasNNaO7P [2] [1] [3]
CAS Number 88889-14-9 [3]
Appearance White to off-white crystalline powder [1]

pKa 9.8 (calculated) [5]
Partition Coefficient (log P) 4.75 (calculated) [5]

Solvency Characteristics

Quantitative Solubility Profile

The solubility behavior of fosinopril sodium varies significantly across different solvents, presenting both
opportunities and challenges for formulation scientists. As a sodium salt, it demonstrates good aqueous
solubility, though this must be balanced against its susceptibility to hydrolytic degradation in aqueous
environments. The compound follows the general principle that most ACE inhibitors exhibit low
lipophilicity, with the notable exception of fosinopril, which demonstrates relatively higher calculated
partition coefficient compared to other drugs in its class [5]. This unique property among ACE inhibitors

influences both its absorption characteristics and formulation approaches.

Recent advances in preformulation science have revealed that the solubility of fosinopril sodium can be
significantly enhanced through complexation strategies, particularly with cyclodextrin derivatives.
Research has demonstrated that forming an inclusion complex with y-cyclodextrin not only improves
aqueous solubility but also provides substantial protection against hydrolytic degradation, addressing two
major formulation challenges simultaneously [4]. This approach has proven particularly valuable in the

development of advanced drug delivery systems where both solubility and stability are critical factors.

Table 2: Solubility Profile of Fosinopril Sodium in Various Solvents
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Solvent Solubility Experimental Conditions Reference
Water 100 mg/mL (approximately  Not specified [1]
170 mM)
Water 8.3 mg/mL Research grade material [2]
Methanol Freely soluble Not specified [1]
Ethanol 4 mg/mL Research grade material [2]
Ethanol Freely soluble Not specified [1]
Hexane Slightly soluble Not specified [1]
DMSO Insoluble Research grade material; moisture-absorbing [2]

DMSO reduces solubility

Additional Physicochemical Parameters

Beyond basic solubility, several additional parameters critically influence the formulation behavior of
fosinopril sodium. The compound demonstrates a calculated partition coefficient (log P) of 4.75, which is
significantly higher than other ACE inhibitors such as enalapril (0.09), enalaprilat (-0.03), and lisinopril
(-1.20) [5]. This relatively higher lipophilicity among ACE inhibitors contributes to its unique
pharmacokinetic profile, including its dual hepatic and renal elimination pathway. The pKa of
approximately 9.8 indicates that the molecule exists predominantly in its ionized form at physiological pH,

enhancing its aqueous solubility but potentially limiting membrane permeability [5].

The solid-state properties of fosinopril sodium have been characterized using multiple analytical
techniques. Solid-state NMR and IR spectroscopy studies have revealed the existence of multiple
polymorphic forms, each with distinct physicochemical characteristics that can influence dissolution
behavior and stability [3]. These polymorphic variations must be carefully controlled during pharmaceutical
manufacturing to ensure consistent product performance. Additionally, research has demonstrated that
fosinopril sodium can form a lamellar liquid crystal structure under specific conditions, which may be

exploited in advanced drug delivery system design [3].
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Stability Profile

Degradation Kinetics and Pathways

Fosinopril sodium is subject to significant degradation through multiple pathways, with hydrolysis
representing the primary mechanism of instability. The compound demonstrates pH-dependent
degradation, with the greatest instability observed under basic conditions, though degradation occurs across
the entire pH range [4]. The ester functional group in fesinepril sodium is particularly susceptible to
hydrolytic cleavage, converting the prodrug to its active form, fosinoprilat, which may further degrade
under stressful conditions. This degradation pathway presents a significant challenge for formulation

scientists, particularly when developing aqueous-based dosage forms such as solutions or suspensions.

Research has demonstrated that the degradation kinetics of fosinopril sodium follow apparent first-order
behavior under specific conditions, with the rate constant highly dependent on pH, temperature, and ionic
strength. The presence of cyclodextrins, particularly y-cyclodextrin, has been shown to significantly
stabilize the molecule against hydrolytic degradation through the formation of an inclusion complex that
protects the labile ester functional group [4]. This stabilization effect is attributed to both the geometric
protection of the susceptible moiety within the cyclodextrin cavity and changes in the microenvironmental

polarity surrounding the molecule.

Table 3: Stability Profile of Fosinopril Sodium Under Various Conditions

Condition Stability Behavior Formulation Implications Reference
Aqueous Solutions  Hydrolytic degradation in all Requires protection from [4]

pH conditions (acidic, basic, moisture; limited shelf-life in

neutral) solution form
Basic pH Greater extent of degradation Strict pH control essential in [4]

formulations

y-Cyclodextrin Enhanced chemical stability in ~ Valuable strategy for liquid [4]
Complexation agueous solution formulations
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Condition Stability Behavior Formulation Implications Reference
Niosomal Improved stability, especially Promising for ocular delivery [4]
Encapsulation at 2-8°C systems
Antioxidant EDTA and sodium Necessary in agueous [4]
Systems metabisulfite provide formulations to prevent oxidative

protection degradation

Formulation Strategies for Stability Enhancement

Multiple advanced formulation approaches have been investigated to address the stability challenges
associated with fosinopril sodium. The application of niosomal encapsulation has demonstrated particular
promise, with studies showing that fosinopril-loaded niosomal preparations maintained good physical and
chemical stability for at least three months when stored at 2-8°C [4]. The combination of cyclodextrin
complexation with niosomal encapsulation represents a particularly effective approach, providing dual

stabilization through both molecular complexation and physical compartmentalization.

The inclusion of stabilizing excipients represents another critical strategy for enhancing fosinopril sodium
stability. Research has demonstrated that antioxidant systems comprising ethylenediamine tetra-acetic acid
disodium salt (EDTA) and sodium metabisulfite (Na-MS) provide effective protection against degradation in
aqueous environments [4]. These stabilizers function through multiple mechanisms, including chelating
metal ions that catalyze degradation reactions and providing an antioxidant barrier against oxidative
degradation pathways. When designing stable formulations, manufacturers must consider the compatibility

of these stabilizers with other formulation components and the primary container closure system.

Experimental Protocols and Methodologies

Solubility Determination Protocols

The accurate determination of fesinmepril sodium solubility requires carefully controlled experimental

conditions due to its hydrelytic susceptibility. For equilibrium solubility measurement, excess fosinopril
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sodium should be added to the solvent of interest and mixed using a temperature-controlled shaker bath
at 25°C for a predetermined period (typically 24-72 hours). The resulting suspension must then be filtered
through a 0.45pm membrane filter, and the filtrate appropriately diluted for analysis using a validated
HPLC or UV-Vis spectroscopic method [3] [4]. For kinetic solubility assessment, a stock solution in a
water-miscible organic solvent (such as DMSQO) can be titrated into the aqueous medium while monitoring

for precipitation through turbidimetric analysis or direct quantification of the dissolved fraction.

For investigating the effect of complexation agents on solubility, the phase solubility method described by
Higuchi and Connors is recommended. This approach involves preparing aqueous solutions containing
increasing concentrations of the complexing agent (e.g., y-cyclodextrin, 0-10% w/v), adding excess
fosinopril sodium to each solution, and following the same equilibrium procedure outlined above [4]. The
resulting solubility data should be analyzed to determine the stoichiometry and stability constant of the
complex, providing critical information for formulation optimization. Throughout these procedures,
maintaining pH control and minimizing exposure to light and elevated temperatures are essential for

obtaining accurate, reproducible results.

Stability Testing Methodologies

Forced degradation studies represent a critical component of fesinopril sodium stability assessment,
providing insight into degradation pathways and identifying potential degradation products. These studies
should expose the drug substance to stress conditions including acidic (0.1N HCI), basic (0.1N NaOH),
oxidative (3% H20:2), thermal (60°C), and photolytic (UV light) environments [4]. Samples should be
withdrawn at appropriate time intervals and analyzed using stability-indicating methods that can separate
and quantify the parent compound and its degradation products. These studies not only reveal the intrinsic

stability characteristics but also help validate analytical methods as truly stability-indicating.

Long-term stability studies should be conducted according to ICH guidelines, with testing conditions
reflecting the intended storage environment. For fosinopril sodium formulations, samples should be stored
at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 5°C + 3°C)
in appropriate packaging systems [4]. At predetermined time points (0, 1, 3, 6, 9, 12, 18, 24 months),
samples should be evaluated for physical characteristics (appearance, pH, viscosity for liquids), chemical

potency (drug content, degradation products), and performance characteristics (dissolution for solid
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dosage forms). The specific stability-indicating method must be validated for specificity, accuracy,

precision, and robustness to ensure reliable monitoring of stability profiles.
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Diagram: Fosinopril sodium degradation pathways and stabilization strategies showing primary hydrolysis

route and protective formulation approaches.
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Niosomal Formulation Preparation

The thin-film hydration method represents the most widely employed technique for preparing niosomal
formulations of fosinopril sodium. This procedure begins with dissolving specific ratios of nenionic
surfactants (Span 60 or Brij 76), cholesterol, and membrane stabilizers (dicetyl phosphate or
stearylamine) in an organic solvent, typically chloroform [4]. The optimal molar ratio for these components
is generally 47.5:47.5:5 (surfactant:cholesterol:stabilizer), with the total lipid composition typically prepared
at 100 pM in 5 mL of hydration medium. This organic solution is then slowly evaporated under reduced

pressure at 40°C using a rotary evaporator until a dried thin film forms on the inner wall of the flask.

The critical hydration step involves adding 5 mL of aqueous medium (10 mM phosphate-buffered saline,
pH 7.4, containing 1% w/v fosinopril, 0.1% w/v EDTA, and 0.1% w/v Na-MS) with or without 5% w/v y-
cyclodextrin to the dried lipid film [4]. Hydration is performed by rotating the flask in a water bath at 60°C
for 30 minutes under normal pressure. Following hydration, size reduction is achieved through sonication in
an ultrasonic bath at 60°C for 30 minutes. The formulation is then left overnight at room temperature to
complete annealing and drug partitioning between the lipid bilayer and aqueous phase before storage at
4°C until analysis. This method typically produces niosomes with favorable entrapment efficiency, zeta

potential, and controlled release profiles.

Analytical Methodologies

Chromatographic and Electrophoretic Methods

High-performance liquid chromatography represents the most widely employed analytical technique for
quantifying fesinepril sodium and monitoring its stability. A robust HPLC method for fosinopril analysis
typically utilizes a reversed-phase C18 column (250 x 4.6 mm, 5 pm particle size) with a mobile phase
consisting of acetonitrile-phosphate buffer (pH ~2.5-3.0) in varying proportions depending on the specific
separation requirements [3]. The flow rate is generally maintained between 0.8-1.5 mL/min with detection in
the 210-220 nm range using a UV or PDA detector. This method effectively separates fosinopril sodium
from its major degradation products and process impurities, providing accurate quantification in both bulk

drug substance and formulated products.
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Capillary electrophoresis has emerged as a valuable complementary technique for fosinopril sodium
analysis, particularly for impurity profiling and chiral separations. The CE method typically employs a fused
silica capillary (50-75 pm internal diameter, 50-60 cm effective length) with alkaline phosphate or borate
buffer (pH 8.0-9.5) as the background electrolyte [6] [3]. Separation is achieved by applying high voltage
(15-25 kV) with detection at 200-210 nm. The CE technique offers excellent separation efficiency for
fosinopril sodium and its related substances, with the added advantages of minimal solvent consumption
and rapid method development compared to traditional HPLC. Both HPLC and CE methods should be

properly validated according to ICH guidelines for intended applications.

Spectroscopic and Structural Characterization

UV-Vis spectroscopy provides a rapid, straightforward method for initial fosinopril sodium quantification,
particularly during preformulation studies and solubility assessments. Fosinopril sodium exhibits
characteristic absorption in the 200-220 nm range due to its carbonyl and phenyl chromophores, allowing
direct quantification in aqueous solutions [4]. For derivative spectroscopy, the second-order derivative
spectrum effectively eliminates interference from formulation excipients or degradation products, enabling
selective quantification without chromatographic separation. This approach is particularly valuable for real-

time monitoring of drug release studies and preliminary stability assessments.

Structural characterization of fosinopril sodium and its solid forms employs multiple analytical
techniques. Solid-state NMR spectroscopy provides detailed information about the molecular
environment and polymorphic behavior, while Fourier-transform infrared spectroscopy reveals
characteristic functional group vibrations and identifies potential interactions with formulation excipients [3].
X-ray powder diffraction patterns provide definitive identification of crystalline phases and detection of
polymorphic transitions, which is critical for ensuring consistent physical properties in the final drug
product. These techniques collectively provide comprehensive characterization of fosinopril sodium's solid-

state properties, facilitating the development of robust, reproducible formulations.
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Diagram: Analytical techniques for fosinopril sodium characterization showing complementary methods for

comprehensive profiling.

Conclusion

The comprehensive analysis of fosinopril sodium's solubility and stability characteristics reveals both
challenges and opportunities for pharmaceutical scientists. While the compound demonstrates good aqueous
solubility (100 mg/mL), it is susceptible to significant hydrolytic degradation across all pH ranges,
particularly under basic conditions. This instability necessitates careful consideration during formulation
development, storage condition selection, and analytical method validation. The quantitative data presented
in this guide provides a foundation for evidence-based formulation decisions, while the detailed experimental

protocols offer practical methodologies for further investigation.

The application of advanced formulation strategies represents the most promising approach to overcoming
the stability challenges associated with fesinopril sodium. The combination of cyclodextrin complexation
with niosomal encapsulation has demonstrated particular effectiveness, providing dual stabilization through

molecular inclusion and physical compartmentalization. When complemented with appropriate antioxidant
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systems and controlled storage conditions, these approaches enable the development of stable, effective

pharmaceutical products containing fosinopril sodium. As research continues, further advances in drug

delivery systems will likely provide additional solutions to the unique challenges presented by this valuable

cardiovascular therapeutic agent.

Table 4: Strategic Recommendations for Fosinopril Sodium Formulation Development

Formulation

Recommended Strategy Expected Outcome Reference
Challenge
Aqueous Cyclodextrin complexation + Dual stabilization mechanism; [4]
Instability niosomal encapsulation extended shelf-life
Solubility y-cyclodextrin inclusion complex  Enhanced aqueous solubility and  [4]
Limitations stability
Oxidative EDTA (0.1% wi/v) + sodium Protection against metal-ion [4]

Degradation

Polymorphic

Variability

Analytical
Challenges

metabisulfite (0.1% wi/v)

Solid-state characterization +

controlled crystallization

Stability-indicating HPLC with
UV detection at 210-220 nm

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

catalyzed and oxidative
degradation

Consistent physical and chemical
properties

Accurate quantification and
impurity profiling

[3]

[6] [3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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